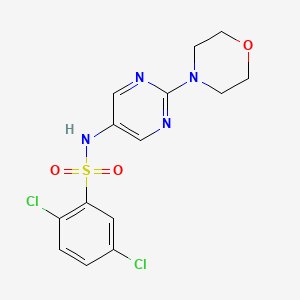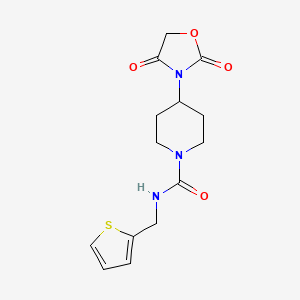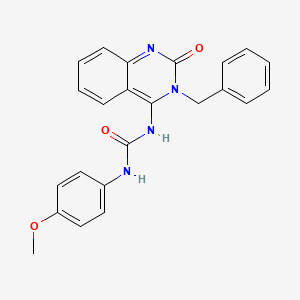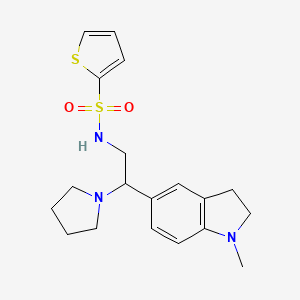![molecular formula C10H7BrF2 B2673311 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene CAS No. 2230808-64-5](/img/structure/B2673311.png)
3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene: is a chemical compound with the molecular formula C10H7BrF2 It is characterized by the presence of a bromine atom and two fluorine atoms attached to a cyclopropane ring fused with an indene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene derivatives and brominating agents.
Bromination: The indene derivative undergoes bromination using a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents to introduce the fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The cyclopropane ring can undergo cycloaddition reactions with suitable dienophiles or dipolarophiles, resulting in the formation of larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while cycloaddition reactions can produce various polycyclic compounds.
Applications De Recherche Scientifique
Chemistry: 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene is used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for the development of novel pharmaceuticals and biologically active molecules. It can be used in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals, agrochemicals, and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary based on the compound’s structure and the nature of the target.
Comparaison Avec Des Composés Similaires
- 3-bromo-1,1-difluoro-1H,1aH,6H,7H,7aH-cyclopropa[a]naphthalen-1a-ol
- 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Uniqueness: 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene is unique due to the presence of both bromine and fluorine atoms on a cyclopropane ring fused with an indene structure. This combination of functional groups and ring systems imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
3-bromo-1,1-difluoro-6,6a-dihydro-1aH-cyclopropa[a]indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2/c11-6-2-1-5-3-8-9(7(5)4-6)10(8,12)13/h1-2,4,8-9H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAYOQSGJKTRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)C3=C1C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2673229.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2673232.png)

![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2673235.png)
![1-({[3,3'-Bithiophene]-5-yl}methyl)-3-ethylurea](/img/structure/B2673238.png)
![7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one](/img/structure/B2673239.png)


![1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2673243.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide](/img/structure/B2673246.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B2673248.png)
